molecular formula C9H11NO2 B1337812 Benzoic acid, 3-(methylamino)-, methyl ester CAS No. 104542-38-3

Benzoic acid, 3-(methylamino)-, methyl ester

Cat. No.: B1337812
CAS No.: 104542-38-3
M. Wt: 165.19 g/mol
InChI Key: SIAMCUXFDUNWAK-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(methylamino)-, methyl ester is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzoic acid where the carboxyl group is esterified with methanol and the amino group is methylated. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(methylamino)-, methyl ester can be achieved through several methods. One common approach involves the esterification of 3-(methylamino)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the direct amidation of methyl 3-methylbenzoate with methylamine. This reaction can be facilitated by using a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(methylamino)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

    Substitution: Common nucleophiles for substitution reactions include halides and alkoxides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used for the oxidation of the methyl group.

Major Products Formed

    Hydrolysis: 3-(Methylamino)benzoic acid and methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxide derivatives of the original compound.

Scientific Research Applications

Benzoic acid, 3-(methylamino)-, methyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs and therapeutic agents due to its potential biological activity.

    Material Science: It is utilized in the preparation of polymers and other advanced materials.

    Analytical Chemistry: It is employed as a standard or reference compound in various analytical techniques.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(methylamino)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-(methylamino)benzoic acid, which can then interact with enzymes or receptors in biological systems. The methylamino group can also participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-(methylamino)-, methyl ester is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 3-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-8-5-3-4-7(6-8)9(11)12-2/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAMCUXFDUNWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447583
Record name Methyl 3-methylaminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104542-38-3
Record name Methyl 3-methylaminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of formic acid (106 mL) and acetic anhydride (53.0 mL) was stirred at room temperature for 1 h. Methyl 3-aminobenzoate (8.50 g, 56.2 mmol) was added and the resulting mixture was stirred overnight. The reaction mixture was then concentrated under reduced pressure to give a solid. The solid was dissolved in THF (50.0 mL) and this solution was cooled to 0° C. Borane dimethylsulfide (10.7 mL, 112 mmol) was added slowly and the resulting mixture was stirred at room temperature overnight. The reaction mixture was then cooled to 0° C. and MeOH (10 mL) was added slowly. This mixture was stirred for 3 hours and then concentrated under reduced pressure to give the title compound, which was used without any further purification.
Quantity
106 mL
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
10.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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